molecular formula C6H16N2O B3261595 [3-(Dimethylamino)-2-hydroxypropyl](methyl)amine CAS No. 34569-34-1

[3-(Dimethylamino)-2-hydroxypropyl](methyl)amine

Cat. No.: B3261595
CAS No.: 34569-34-1
M. Wt: 132.2 g/mol
InChI Key: ZISBGZVIQGRTRQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-hydroxypropylamine is a chemical compound with a unique structure that includes both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-hydroxypropylamine typically involves the reaction of dimethylamine with a suitable precursor. One common method is the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield the desired product . This process involves:

    Reaction with Acrylonitrile: Dimethylamine reacts with acrylonitrile in a Michael addition reaction to form dimethylaminopropionitrile.

    Hydrogenation: The intermediate dimethylaminopropionitrile is then hydrogenated to produce 3-(Dimethylamino)-2-hydroxypropylamine.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-hydroxypropylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-2-hydroxypropylamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in creating polymers and other advanced materials .

Biology and Medicine

Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .

Industry

Industrially, 3-(Dimethylamino)-2-hydroxypropylamine is used in the production of surfactants and other chemicals. Its properties make it suitable for use in personal care products, such as shampoos and soaps .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-hydroxypropylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity. This makes it useful in modifying the properties of polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: Similar in structure but lacks the hydroxyl group.

    Dimethylaminoethyl methacrylate: Contains a methacrylate group instead of a hydroxyl group.

Uniqueness

What sets 3-(Dimethylamino)-2-hydroxypropylamine apart is its combination of amine and hydroxyl groups, which provides unique reactivity and versatility in various applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

1-(dimethylamino)-3-(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-7-4-6(9)5-8(2)3/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBGZVIQGRTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257640
Record name 1-(Dimethylamino)-3-(methylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34569-34-1
Record name 1-(Dimethylamino)-3-(methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34569-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dimethylamino)-3-(methylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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